molecular formula C12H13BrClNO4 B6644621 3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid

3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid

Cat. No.: B6644621
M. Wt: 350.59 g/mol
InChI Key: BONGFUCGWIKTTR-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and ethoxy groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the bromination and chlorination of aniline derivatives, followed by ethoxylation and subsequent coupling with a propanoic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines

Scientific Research Applications

3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-methoxyaniline
  • 3-Bromo-2-methoxyaniline
  • 3-Bromo-5-chloro-2-methoxypyridine

Uniqueness

Compared to similar compounds, 3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid is unique due to the presence of the ethoxy group and the specific arrangement of functional groups

Properties

IUPAC Name

3-(3-bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO4/c1-3-19-10-8(13)4-7(14)5-9(10)15-11(16)6(2)12(17)18/h4-6H,3H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONGFUCGWIKTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Cl)NC(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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